(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Chiral resolution Enantioselective synthesis Absolute configuration

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine (CAS 1398507-69-1) is a chiral benzimidazole derivative bearing a 6-methyl substituent on the benzimidazole core and an (R)-configured α-methyl ethanamine side chain at the 2-position. Its molecular formula is C₁₆H₁₇N₃ with a molecular weight of 251.33 g/mol.

Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
Cat. No. B13445165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
Molecular FormulaC16H17N3
Molecular Weight251.33 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C(C)N
InChIInChI=1S/C16H17N3/c1-11-8-9-14-15(10-11)19(16(18-14)12(2)17)13-6-4-3-5-7-13/h3-10,12H,17H2,1-2H3/t12-/m1/s1
InChIKeySUVXIQIFHANZHY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine: Chiral Benzimidazole Building Block for Asymmetric Synthesis and Medicinal Chemistry


(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine (CAS 1398507-69-1) is a chiral benzimidazole derivative bearing a 6-methyl substituent on the benzimidazole core and an (R)-configured α-methyl ethanamine side chain at the 2-position. Its molecular formula is C₁₆H₁₇N₃ with a molecular weight of 251.33 g/mol . The compound belongs to the class of 1,2-disubstituted benzimidazoles, a privileged scaffold in medicinal chemistry associated with diverse biological activities including kinase inhibition, lysine-specific demethylase 1 (LSD1) inhibition, and receptor modulation [1]. The compound is supplied as a research-grade intermediate (typical purity ≥98%) for further synthetic elaboration, not for direct human use .

Why Generic Benzimidazole Ethanamines Cannot Substitute for (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine in Chiral Applications


Benzimidazole ethanamine derivatives are not interchangeable building blocks. Three structural features of this compound simultaneously determine its utility in asymmetric synthesis and target engagement: (i) the (R) absolute configuration at the α-carbon of the ethanamine side chain, which governs stereochemical outcomes in diastereoselective transformations and chiral recognition by biological targets [1]; (ii) the 6-methyl substituent on the benzimidazole ring, which modulates both lipophilicity (computed LogP = 3.35) and steric environment relative to the des-methyl analog (LogP = 2.4) ; and (iii) the N1-phenyl group, which provides π-stacking capacity absent in N1-H analogs [2]. Substituting the (S)-enantiomer, the 6-des-methyl variant, or the N1-unsubstituted scaffold will alter physicochemical properties, stereochemical outcomes, and—where applicable—biological target engagement profiles. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine vs. Closest Analogs


Enantiomeric Configuration: (R) vs. (S) Absolute Stereochemistry Defines Chiral Recognition Potential

The target compound possesses the (R) absolute configuration at the ethanamine α-carbon (SMILES: CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)[C@@H](C)N), whereas the corresponding (S)-enantiomer (CAS 1393176-24-3) has the opposite configuration (SMILES: [C@H](C)N) . Both are commercially available as separate catalog items with identical molecular formula (C₁₆H₁₇N₃) and molecular weight (251.33 g/mol), yet they are non-superimposable mirror images . In chiral benzimidazole series, enantiomers can exhibit divergent binding modes to biological targets, as documented for stereoisomers of β-lactamase inhibitors where (3R,5R,6S) 6-methyl-3-phenyl-clavam showed distinct activity among four diastereomers [1]. While direct comparative bioactivity data for this specific pair is absent from the open literature, the established principle of enantiomer-dependent pharmacology in chiral benzimidazoles [2] mandates that procurement decisions specify the required enantiomer.

Chiral resolution Enantioselective synthesis Absolute configuration

6-Methyl Substitution: Computed Lipophilicity and Steric Differentiation vs. Des-Methyl Analog

The 6-methyl substituent on the benzimidazole core distinguishes this compound from the des-methyl analog (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine (CAS 1393176-04-9). Computational property comparison reveals a meaningful lipophilicity difference: the 6-methyl compound has a computed LogP of 3.35 , whereas the des-methyl analog has an XLogP3 of 2.4 [1], representing a ΔLogP of +0.95 units. This ~1 log unit increase translates to approximately 9-fold higher predicted partition coefficient, which can influence membrane permeability, protein binding, and pharmacokinetic behavior [2]. The 6-methyl group also introduces steric bulk at a position that, in benzimidazole-based LSD1 inhibitors, has been shown to modulate target engagement [3].

Lipophilicity LogP SAR Methyl effect

N1-Phenyl Substitution: Structural Differentiation from N1-Unsubstituted Benzimidazole Ethanamines

The N1-phenyl substituent distinguishes this compound from simpler chiral benzimidazole ethanamines such as (R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride (CAS 1234996-74-7, MW 197.67) . The N1-phenyl group introduces an aromatic ring capable of π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding pockets, a feature absent in N1-H analogs [1]. The molecular weight difference is 53.66 Da (251.33 vs. 197.67), and the N1-phenyl group contributes to the higher computed LogP (3.35 vs. approximately 1.0-1.5 estimated for the N1-unsubstituted analog based on fragment contributions) . In the context of the LSD1 inhibitor patent family, N1-aryl substitution is a recurrent structural motif present across multiple exemplified compounds with reported IC50 values < 100 nM [2].

π-stacking Molecular recognition Benzimidazole SAR

Vendor-Specified Purity: ≥98% Enantiomerically Defined Material vs. Racemic or Lower-Purity Alternatives

The target compound is commercially offered as the single (R)-enantiomer with specified chemical purity ≥98% by suppliers including Leyan (Cat. 1661928) and ChemScene (Cat. CS-0591262) . The (S)-enantiomer is similarly available at 98% purity under a separate catalog number (Leyan Cat. 1661929) . This is in contrast to racemic or configurationally undefined benzimidazole ethanamine preparations, where the enantiomeric composition is unspecified. Storage specifications (sealed, dry, 2-8°C) are consistent across vendors . No certificate of analysis (CoA)-level data for enantiomeric excess (ee%) was identified in public listings, which represents a data gap for applications requiring verified enantiopurity.

Enantiomeric purity Quality specification Research chemical procurement

Regioisomeric Differentiation: 6-Methyl vs. 4-Methyl and 7-Methyl Benzimidazole Congeners

The methyl substituent at the 6-position of the benzimidazole core defines a specific regioisomer. Congeners bearing the methyl group at alternative positions are commercially available: (S)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine and (S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine share the identical molecular formula (C₁₆H₁₇N₃) and molecular weight (251.33 g/mol) but differ in the position of the methyl substituent on the benzimidazole ring . In benzimidazole SAR, the position of ring substitution has been shown to modulate biological activity; for example, 6-substituted benzimidazoles have been developed as angiotensin II receptor antagonists with structure-activity relationships dependent on the substitution position [1]. Regioisomeric purity is therefore critical—a 6-methyl impurity in a 7-methyl preparation (or vice versa) represents a confounding variable in any quantitative SAR study.

Regioisomerism Positional isomer Benzimidazole substitution pattern

Computed Molecular Descriptors: TPSA and Hydrogen Bonding Profile Differentiate from Non-Benzimidazole Chiral Amines

The target compound has a computed topological polar surface area (TPSA) of 43.84 Ų, with 1 hydrogen bond donor and 3 hydrogen bond acceptors, and 2 rotatable bonds . This profile places it within favorable drug-like chemical space (TPSA < 140 Ų; rotatable bonds ≤ 10) per the Veber rules [1]. The combination of moderate TPSA and elevated LogP (3.35) yields a computed LogP/TPSA ratio that suggests blood-brain barrier permeability potential, distinguishing it from more polar benzimidazole derivatives such as 2-(1H-benzo[d]imidazol-2-yl)ethanamine (CAS 29518-68-1, MW 161.20, C₉H₁₁N₃) which has a lower molecular weight and different physicochemical profile [2]. These computed properties provide a rational basis for selecting this compound over simpler benzimidazole ethanamines when lipophilicity and membrane permeability are desired features in a synthetic intermediate or probe molecule.

TPSA Drug-likeness Physicochemical profiling Computational chemistry

Recommended Research and Industrial Application Scenarios for (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine


Chiral Building Block for Diastereoselective Synthesis of LSD1 Inhibitor Candidates

The compound's (R)-configured ethanamine side chain and 6-methyl-1-phenylbenzimidazole core align with the structural motifs found in patented LSD1 inhibitor series (WO2015031564A3, US9556170B2). Researchers developing novel LSD1 inhibitors can employ this compound as a chiral building block for further N-functionalization (e.g., sulfonamide coupling, reductive amination) to generate compound libraries for epigenetic drug discovery. The defined (R)-stereochemistry ensures that any observed SAR is attributable to the intended enantiomer, avoiding the confounding effects of racemic mixtures [1].

Enantioselective Probe for Chiral Benzimidazole Receptor Interaction Studies

The combination of (R)-configuration, 6-methyl substitution (LogP 3.35), and N1-phenyl π-stacking capacity makes this compound suitable as an enantiopure probe for studying stereochemical requirements of benzimidazole-recognizing biological targets. The computed TPSA of 43.84 Ų and moderate LogP suggest membrane permeability compatible with cell-based assays. Paired testing with the (S)-enantiomer (CAS 1393176-24-3) enables direct assessment of enantiomer-dependent target engagement .

Reference Standard for Chiral Chromatographic Method Development

The compound can serve as a chiral reference standard for developing and validating enantioselective HPLC or SFC methods. With defined (R)-configuration (CAS 1398507-69-1) and the (S)-enantiomer commercially available (CAS 1393176-24-3), the enantiomeric pair enables method development for chiral purity determination of benzimidazole-based drug candidates. The computed LogP of 3.35 informs mobile phase selection for reversed-phase chiral separations [2].

Synthetic Intermediate for 6-Methyl Substituted Benzimidazole Pharmacophores

The 6-methyl substituent distinguishes this compound from the des-methyl analog series. For structure-activity relationship (SAR) studies exploring the impact of benzimidazole ring methylation on target potency, this compound provides a specific regioisomeric starting point. The primary amine handle enables diversification through amide bond formation, sulfonamide synthesis, or reductive amination, generating compound libraries that systematically probe the 6-methyl substitution effect relative to 4-methyl, 7-methyl, and des-methyl congeners .

Quote Request

Request a Quote for (R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.